molecular formula C10H15N3 B2946314 Cyclopentyl(pyrimidin-2-yl)methanamine CAS No. 1178178-82-9

Cyclopentyl(pyrimidin-2-yl)methanamine

Cat. No.: B2946314
CAS No.: 1178178-82-9
M. Wt: 177.251
InChI Key: PUGOQJSBCMWTQC-UHFFFAOYSA-N
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Description

Cyclopentyl(pyrimidin-2-yl)methanamine is a chemical compound that features a cyclopentyl group attached to a pyrimidine ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(pyrimidin-2-yl)methanamine typically involves the reaction of a pyrimidine derivative with a cyclopentylamine. One common method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in ethylene glycol with a catalyst such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(pyrimidin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopentyl(pyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(pyrimidin-2-yl)methanamine is unique due to the presence of both the cyclopentyl and pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopentyl(pyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOQJSBCMWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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